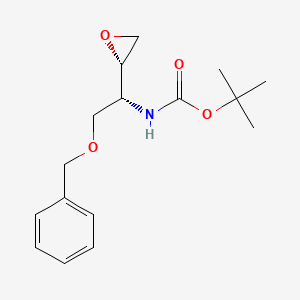

tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate

Description

Structure and Key Features This compound (CAS: 92085-96-6) features a tert-butyl carbamate group, a benzyloxy substituent at the (R)-configured carbon, and an (S)-epoxide (oxiran) moiety. Its molecular formula is C₁₆H₂₃NO₄ (MW: 293.36), and it exists as an oil/liquid at room temperature . The stereochemistry at both the benzyloxy-bearing carbon and the epoxide group is critical for its biological activity and synthetic applications, particularly as a precursor to β-secretase (BACE1) inhibitors in Alzheimer’s disease research .

Properties

IUPAC Name |

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylmethoxyethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(18)17-13(14-11-20-14)10-19-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSXVEDFRLNRJZ-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)[C@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855771 | |

| Record name | tert-Butyl {(1R)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97321-97-6 | |

| Record name | tert-Butyl {(1R)-2-(benzyloxy)-1-[(2S)-oxiran-2-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate, with CAS number 97321-97-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The compound's molecular formula is CHNO, with a molecular weight of approximately 293.36 g/mol. Its structure includes a tert-butyl carbamate moiety and an epoxide group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 97321-97-6 |

| Molecular Formula | CHNO |

| Molecular Weight | 293.36 g/mol |

| LogP | 2.6997 |

| PSA | 63.58 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the epoxide group suggests potential reactivity towards nucleophiles, which can lead to enzyme inhibition or receptor modulation.

- Antibacterial Activity : Studies have indicated that carbamate derivatives can exhibit significant antibacterial properties. For instance, related compounds have been evaluated against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism. The structural characteristics allow it to bind effectively to active sites, disrupting normal enzymatic functions .

Case Studies

- Antibacterial Evaluation : A study synthesized several carbamate derivatives and assessed their antibacterial activity through microdilution broth susceptibility assays against E. coli, M. luteus, and B. cereus. Results indicated that some derivatives exhibited high activity against these strains with low cytotoxicity .

- Cytotoxicity Studies : In evaluating the cytotoxic effects on human cell lines, compounds similar to this compound were tested using the Artemia salina assay, revealing that certain modifications could enhance therapeutic profiles while minimizing toxicity .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound, exploring their potential as antibacterial agents and enzyme inhibitors:

- Synthesis Techniques : Various synthetic pathways have been employed to create derivatives with improved biological activities. These include modifications at the benzyloxy and oxirane positions to enhance solubility and bioavailability .

- Pharmacological Applications : The compound's unique structure makes it a candidate for further development in pharmaceuticals targeting bacterial infections or metabolic disorders related to enzyme dysfunctions .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, tert-butyl ((R)-2-(benzyloxy)-1-((S)-oxiran-2-yl)ethyl)carbamate serves as a versatile building block for the synthesis of bioactive compounds. Its epoxide group can participate in nucleophilic reactions, making it suitable for the development of pharmaceuticals.

Case Study: Anticancer Agents

Recent research has highlighted the potential of this compound in synthesizing anticancer agents. For example, derivatives of this carbamate have shown promise in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study reported that compounds derived from this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity.

Materials Science

In materials science, the compound's unique structure allows for its use in creating advanced materials with specific properties. Its ability to form stable polymers through ring-opening reactions of the epoxide group makes it a candidate for developing new polymeric materials.

Application: Biodegradable Polymers

Research has demonstrated that when incorporated into polymer matrices, this compound can enhance the mechanical properties and biodegradability of the resulting materials. For instance, studies have shown that polymers synthesized using this compound exhibit improved tensile strength and degradation rates compared to traditional petroleum-based polymers.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a chiral auxiliary due to its stereochemical properties. It facilitates asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds more efficiently.

Case Study: Asymmetric Synthesis

A notable application is in the synthesis of chiral amines and alcohols. Researchers have successfully employed this compound as a chiral auxiliary in multi-step synthesis routes, achieving high enantiomeric excess (ee) in products. For example, one study reported an ee of over 95% in the final product using this carbamate as a chiral source.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic ring-opening reactions, primarily through SN2 mechanisms. Key nucleophiles and conditions include:

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | THF, 0°C to RT, 12 h | Secondary amine derivative | 85% | |

| Thiophenol | K₂CO₃, DMF, RT, 6 h | β-Hydroxy sulfide | 78% | |

| Methanol | BF₃·OEt₂, CH₂Cl₂, -20°C, 2 h | Glycidol ether | 65% |

-

Regioselectivity : Reactions with amines favor attack at the less substituted epoxide carbon due to steric and electronic factors.

-

Stereochemistry : Retention of configuration is observed in SN2 pathways.

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield free amines:

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | 4M HCl, dioxane, RT, 4 h | Primary amine hydrochloride salt | 92% | |

| Basic (NaOH) | 2M NaOH, MeOH, 60°C, 3 h | Free amine | 88% |

-

Selectivity : The benzyl ether and epoxide remain intact under mild hydrolysis conditions.

Benzyl Ether Deprotection

The benzyloxy group is removed via catalytic hydrogenation:

| Catalyst | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | EtOAc | H₂ (1 atm), RT, 6 h | Diol derivative | 95% | |

| Pd(OH)₂ | MeOH | H₂ (3 atm), 40°C, 4 h | Free alcohol | 90% |

Oxidation of Alcohols

After benzyl deprotection, the primary alcohol can be oxidized:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Dess-Martin | CH₂Cl₂, 0°C, 1 h | Aldehyde | 91% | |

| Swern | Oxalyl chloride, DMSO | Ketone (if secondary) | 82% |

Reductive Amination

The free amine (post-carbamate hydrolysis) reacts with aldehydes/ketones:

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methylamine derivative | 76% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Groups

Compound 1 : tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (CAS: 362480-04-4)

- Key Differences : Replaces the benzyloxy group with a 3,5-difluorophenyl substituent.

- Biological Activity: Demonstrated direct conversion to potent BACE1 inhibitors with IC₅₀ values in the nanomolar range, surpassing benzyloxy derivatives in enzyme inhibition .

- Synthesis : Utilizes Evans’ syn-aldol reaction for stereocontrol, similar to the target compound’s synthesis .

Compound 2 : tert-Butyl ((R)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate (CAS: 862466-16-8)

- Key Differences : Lacks the ether oxygen in the benzyloxy group, featuring a phenyl substituent instead.

- Synthetic Flexibility: The absence of an ether linkage simplifies derivatization but may limit hydrogen-bonding interactions in biological targets .

Stereochemical Variations

Compound 3 : tert-Butyl ((S)-2-(benzyloxy)-1-((R)-oxiran-2-yl)ethyl)carbamate

- Key Differences : Inverts the epoxide stereochemistry from (S) to (R).

- Impact :

Heterocyclic and Functional Group Modifications

Compound 4 : tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate (CAS: 1923238-60-1)

- Key Differences : Incorporates a tetrahydro-2H-pyran ring and additional fluorine atoms.

- Impact :

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Q. Basic

- Storage : Refrigerate at 2–8°C in airtight containers to prevent moisture absorption or decomposition. Exposure to humidity can hydrolyze the carbamate or epoxide .

- Handling : Use inert atmosphere (N or Ar) during synthesis to avoid oxidation. Personal protective equipment (PPE) such as nitrile gloves and chemical goggles is mandatory due to limited toxicity data .

How can low diastereoselectivity in intramolecular α-amidoalkylation reactions be addressed?

Q. Advanced

- Catalyst screening : Chiral Brønsted acids or transition-metal catalysts (e.g., Pd or Ru complexes) can enhance selectivity by stabilizing transition states .

- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve reaction control by stabilizing ionic intermediates.

- Substrate pre-organization : Introduce steric directing groups (e.g., bulky esters) to favor the desired transition state geometry .

What is known about the toxicity and ecological impact of this compound?

Basic

Limited toxicological data are available. Acute toxicity, mutagenicity, and ecotoxicity remain uncharacterized. Precautionary measures include:

- Waste disposal : Treat as hazardous waste via licensed facilities to prevent environmental release .

- Exposure control : Use fume hoods and ensure workplace air concentrations comply with OSHA guidelines (Section 8 of SDS) .

What mechanistic insights explain byproduct formation during synthesis?

Advanced

Byproducts often stem from:

- Epoxide ring-opening : Nucleophilic attack by water or alcohols can form diols or ethers. Anhydrous conditions and scavengers (e.g., molecular sieves) mitigate this .

- Carbamate degradation : Acidic or basic conditions may cleave the tert-butyl group, releasing CO and forming amines. Monitoring pH during workup is critical .

- Racemization : High temperatures or prolonged reaction times can induce stereochemical scrambling. Kinetic control (shorter reaction times) preserves enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.